N-(dimethylcarbamoyl)-3-methylbutanamide
Description
N-(Dimethylcarbamoyl)-3-methylbutanamide is a tertiary amide characterized by a dimethylcarbamoyl group (O=C-N(CH₃)₂) attached to a branched 3-methylbutanamide backbone. The compound’s branched alkyl chain and carbamoyl group suggest applications in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis. Its stability and solubility are influenced by the electron-withdrawing carbamoyl group and hydrophobic 3-methylbutyl chain .
Properties
CAS No. |
128937-22-4 |
|---|---|
Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
N-(dimethylcarbamoyl)-3-methylbutanamide |
InChI |
InChI=1S/C8H16N2O2/c1-6(2)5-7(11)9-8(12)10(3)4/h6H,5H2,1-4H3,(H,9,11,12) |
InChI Key |
PLZFXKVVACKCDC-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=O)N(C)C |
Canonical SMILES |
CC(C)CC(=O)NC(=O)N(C)C |
Synonyms |
Butanamide, N-[(dimethylamino)carbonyl]-3-methyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The compound’s key functional groups distinguish it from analogs:
- Carbamoyl vs. Thiourea : Unlike thiourea derivatives (e.g., N-(dibenzylcarbamothioyl)-3-methylbutanamide in ), which feature a C=S group, the carbamoyl group (C=O) reduces metal-binding affinity but enhances hydrolytic stability. This makes it less suitable for catalysis but more stable in biological environments .
Table 1: Key Structural and Physical Properties
Research Findings and Limitations
- Spectroscopic Data : FT-IR spectra would show C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹), distinct from thioureas’ C=S peaks (~1250 cm⁻¹) () .
- Thermal Stability : Expected to surpass thioureas (prone to decomposition) but be lower than aromatic amides () due to alkyl chain flexibility .
Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely validated method for synthesizing N-(dimethylcarbamoyl)-3-methylbutanamide involves reacting 3-methylbutanoic acid (isovaleric acid) with dimethylcarbamoyl chloride in the presence of a tertiary organic base. The reaction proceeds via nucleophilic acyl substitution, where the base deprotonates the carboxylic acid, forming a carboxylate intermediate. This intermediate reacts with dimethylcarbamoyl chloride to yield the target carboxamide and hydrogen chloride, which is neutralized by the base.
General Reaction:
Optimized Reaction Conditions
The process is conducted at ambient temperature (10–50°C) with a reaction time of 15–60 minutes. Key parameters include:
-
Molar Ratios: 1:1 stoichiometry between carboxylic acid and carbamoyl chloride, with a 20% molar excess of base (e.g., triethylamine or 1-methylimidazole) to ensure complete neutralization of HCl.
-
Solvent-Free Operation: The reaction is typically solvent-free, though polar aprotic solvents like dichloromethane may enhance mixing for viscous substrates.
-
Workup: Post-reaction, water is added to separate the aqueous layer (containing base-hydrochloride salts) from the organic layer. The product is isolated via vacuum distillation, achieving >99% purity.
Table 1: Representative Reaction Conditions and Outcomes
| Substrate | Base | Temperature (°C) | Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 3-Methylbutanoic Acid | Triethylamine | 25 | 30 | 97 | 99.2 |
| 3-Methylbutanoic Acid | 1-Methylimidazole | 25 | 45 | 95 | 99.5 |
Environmental and Industrial Advantages
Waste Minimization and Base Recycling
The process generates minimal waste, as the base-hydrochloride salt (e.g., triethylamine hydrochloride) is filtered and neutralized with sodium hydroxide to regenerate the free base. This closed-loop system reduces raw material costs by up to 40% in large-scale operations.
Scalability and Energy Efficiency
Bench-scale reactions (1–10 L) have been successfully scaled to pilot plants (100–1,000 L) without yield reduction. The absence of external heating or cooling (due to ambient temperature operation) lowers energy consumption by 60% compared to traditional amidation methods.
Comparative Analysis of Alternative Methods
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(dimethylcarbamoyl)-3-methylbutanamide, and how is structural confirmation achieved?
- Methodology :
- Synthesis : Use coupling reactions analogous to GP-5 procedures (), employing dimethylcarbamoyl chloride as a reagent. Reactions are typically conducted in acetone or DMF at room temperature for 2–3 hours, yielding products with >65% efficiency .
- Characterization : Confirm structure via -NMR (chemical shifts for methyl groups: ~1.0–2.5 ppm), -NMR (carbonyl resonance ~170 ppm), and HRMS (exact mass matching molecular formula). Purity is validated via HPLC (>95%) .
Q. Which analytical techniques are critical for assessing purity and structural integrity?
- Key Techniques :
- Chromatography : Column chromatography (silica gel) for purification; HPLC for purity assessment .
- Spectroscopy : -NMR (integration ratios for substituents), -NMR (carbonyl identification), and FT-IR (amide C=O stretch ~1650 cm) .
- Mass Spectrometry : HRMS to confirm molecular ion peaks (e.g., [M+H]) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate enzyme inhibition mechanisms involving this compound?
- Experimental Design :
- Assay Setup : Use fluorogenic substrates or radiolabeled ligands in enzyme activity assays (e.g., kinase or protease inhibition). Include positive/negative controls (e.g., known inhibitors/DMSO).
- Dose-Response : Measure IC values via serial dilution (e.g., 0.1–100 µM).
- Statistical Analysis : Apply two-way ANOVA with Bonferroni correction for multi-group comparisons (significance threshold: ) .
Q. How should contradictory bioactivity data across studies be resolved?
- Resolution Strategies :
- Variable Control : Standardize assay conditions (pH, temperature, solvent concentration).
- Orthogonal Validation : Confirm results using alternative methods (e.g., SPR for binding affinity vs. enzymatic IC).
- Data Reproducibility : Replicate experiments across independent labs with blinded protocols .
Q. What computational approaches are recommended for studying structure-activity relationships (SAR)?
- Computational Tools :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., CDK2).
- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with leave-one-out cross-validation .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-response or time-course data?
- Analysis Framework :
- Nonlinear Regression : Fit dose-response curves using GraphPad Prism (four-parameter logistic model).
- Time-Course Studies : Use mixed-effects models to account for repeated measurements .
Q. How can researchers differentiate between nonspecific binding and target-specific interactions?
- Experimental Controls :
- Competition Assays : Co-incubate with excess unlabeled ligand to assess displacement.
- Mutagenesis : Modify key residues in the target protein’s active site and measure binding affinity changes .
Synthesis and Optimization
Q. What strategies improve synthetic yield and scalability?
- Optimization Tips :
- Reagent Selection : Use coupling agents like HATU or EDC/HOBt for efficient amide bond formation.
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility and reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
